3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one
Description
3-(2-Chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. The compound features a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, a propyl group at position 4 of the chromen-2-one core, and a dimethoxyphosphorothioyloxy moiety at position 7.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-7-dimethoxyphosphinothioyloxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFO5PS/c1-4-6-14-15-10-9-13(28-29(30,25-2)26-3)11-20(15)27-21(24)16(14)12-17-18(22)7-5-8-19(17)23/h5,7-11H,4,6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONQDFADOWDBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OC)OC)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one belongs to the chromene family, which is known for its diverse biological activities. This specific derivative incorporates a chlorinated and fluorinated aromatic ring along with a dimethoxyphosphorothioyl group, contributing to its unique chemical properties and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 470.88 g/mol. The presence of functional groups such as the dimethoxyphosphorothioyl moiety enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions due to the electron-withdrawing effects of chlorine and fluorine substituents .
Biological Activities
Chromenes, including this compound, are recognized for various biological activities:
- Anticancer Activity : Chromene derivatives have shown promise in inhibiting cancer cell proliferation, particularly in aggressive forms like triple-negative breast cancer (TNBC). Studies indicate that compounds structurally similar to this chromene can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The chromene scaffold has been associated with antimicrobial activity, making it a candidate for developing new antibiotics .
- Insecticidal Effects : Preliminary findings suggest effectiveness against harmful arthropods, indicating potential applications in pest control.
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Disruption : Similar chromene derivatives have been shown to bind to tubulin at the colchicine site, inhibiting microtubule polymerization and leading to cell death through caspase activation .
- Cell Cycle Arrest : The compound can induce G2/M phase arrest in cancer cells, preventing proper cell division and promoting apoptosis .
- Inhibition of Angiogenesis : Some studies have demonstrated that chromene derivatives inhibit blood vessel formation, an essential process for tumor growth and metastasis .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar chromenes is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxychromone | Hydroxy group at position 7 | Antioxidant |
| 2H-Chromen-4-one | Basic chromene structure | Anti-inflammatory |
| 3-(Benzyl)-4-propylcoumarin | Benzyl substitution at position 3 | Anticancer |
This table illustrates how modifications on the chromene scaffold can lead to distinct biological activities, highlighting the potential efficacy of the target compound against specific biological targets compared to its analogs.
Case Studies
Recent studies have focused on synthesizing new chromene derivatives targeting TNBC cells. For instance, two novel compounds demonstrated significant inhibition of TNBC cell viability with minimal effects on hormone-responsive cells. These compounds induced mitotic arrest and apoptosis through multiple pathways, emphasizing the therapeutic potential of chromenes in treating resistant cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, one closely related derivative, 7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one (CAS: 314262-56-1), provides a basis for comparison . Below is a detailed analysis of key differences and their implications:
Table 1: Structural and Functional Comparison
Functional Implications
Position 4 Substituent: The propyl group in the target compound increases lipophilicity compared to the methyl group in the analog.
Position 7 Substituent: The dimethoxyphosphorothioyloxy group introduces sulfur and phosphorus, which are absent in the analog’s benzyloxy group. Additionally, the thioate group may act as a hydrogen-bond acceptor, influencing intermolecular interactions in crystal packing or biological target binding .
Halogenation Pattern :
- Both compounds share the 2-chloro-6-fluorobenzyl moiety, which likely contributes to steric and electronic effects. The fluorine atom’s electronegativity may enhance binding affinity to hydrophobic pockets in enzymes or receptors, while chlorine provides steric bulk.
Hypothetical Pharmacokinetic and Toxicological Differences
- Solubility : The target compound’s higher molecular weight and phosphorothioate group may reduce aqueous solubility compared to the analog.
Research Findings and Limitations
- Comparative studies with the analog (CAS 314262-56-1) might reveal differences in supramolecular interactions, such as graph set motifs influenced by the phosphorothioate group .
- The target compound’s phosphorothioate group may modulate these activities, though experimental validation is lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
